molecular formula C11H13N3OS B2630453 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone CAS No. 2034455-78-0

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone

Cat. No. B2630453
CAS RN: 2034455-78-0
M. Wt: 235.31
InChI Key: OWLAJWFYNHXUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C11H13N3OS/c1-7-3-13-10(4-12-7)11(15)14-5-9-2-8(14)6-16-9/h3-4,8-9H,2,5-6H2,1H3. This code provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

Degradation Studies

One area of research has focused on the degradation of β-lactamase inhibitors, which share structural similarities with the mentioned compound. For instance, studies have explored the degradation pathways of such inhibitors in various conditions, revealing insights into their stability and potential metabolites formed during degradation. This research is crucial for understanding how these compounds behave under different environmental conditions and can guide the development of more stable derivatives for pharmaceutical applications (Marunaka et al., 1988; Matsushima et al., 1988).

Synthesis of Novel Derivatives

Research on the synthesis of novel derivatives of 2-Thia-5-azabicyclo[2.2.1]heptanes has been reported, where new methods for creating these compounds have been developed. Such research is fundamental for expanding the chemical toolkit available for drug discovery and material science. Novel synthetic routes can lead to compounds with improved pharmacological properties or novel functionalities (Yuan Zhe-dong, 2013).

Applications in Drug Design and Material Science

The unique structural features of 2-Thia-5-azabicyclo[2.2.1]heptanes make them interesting candidates for drug design and material science applications. Studies have explored their use in the synthesis of peptidomimetics, potential ligands for imaging studies, and the development of novel pharmaceuticals. This research underlines the versatility of these compounds and their potential to contribute to various fields of science and technology (Gao et al., 2007; Vale et al., 2006).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s possible that the compound could interact with various biological targets, depending on its structure and properties.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

(5-methylpyrazin-2-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7-3-13-10(4-12-7)11(15)14-5-9-2-8(14)6-16-9/h3-4,8-9H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLAJWFYNHXUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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